molecular formula C32H33NO4 B4314267 N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE

N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE

Cat. No.: B4314267
M. Wt: 495.6 g/mol
InChI Key: JYHSQQIGCLLIJX-UHFFFAOYSA-N
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Description

N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE is a complex organic compound known for its antioxidant properties. This compound is primarily used in the stabilization of polymers, especially polyamides, due to its thermal stability and non-discoloring properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE involves multiple steps. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with naphthalene-2,3-dione under acidic conditions to form the intermediate compound. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted aromatic compounds .

Scientific Research Applications

N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and free radical scavenging .

Properties

IUPAC Name

N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)-1,4-dioxonaphthalen-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO4/c1-19(34)33(21-13-9-8-10-14-21)27-26(28(35)22-15-11-12-16-23(22)29(27)36)20-17-24(31(2,3)4)30(37)25(18-20)32(5,6)7/h8-18,37H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHSQQIGCLLIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE
Reactant of Route 2
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE
Reactant of Route 3
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE
Reactant of Route 4
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE
Reactant of Route 5
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE
Reactant of Route 6
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE

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